Cas no 5079-90-3 (Benzoic acid,2-[(1E)-2-phenylethenyl]-)

Benzoic acid,2-[(1E)-2-phenylethenyl]- structure
5079-90-3 structure
Product Name:Benzoic acid,2-[(1E)-2-phenylethenyl]-
Numero CAS:5079-90-3
MF:C15H12O2
MW:224.254584312439
CID:381108
PubChem ID:826316
Update Time:2025-04-19

Benzoic acid,2-[(1E)-2-phenylethenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2-[(1E)-2-phenylethenyl]-
    • 2-[(E)-2-phenylethenyl]benzoic acid
    • (E)-2-styrylbenzoic acid
    • 2-((E)-styryl)benzoic acid
    • 2-((E)-syryl)benzoic acid
    • 2-(2-phenylethenyl)benzoic acid
    • 2-(2-phenylvinyl)benzoic acid
    • 2-[(E)-2-phenylethenyl]carboxylic acid
    • AC1LGSPF
    • AE-641
    • Benzoic acid, 2-(2-phenylethenyl)-
    • NSC143605
    • Stilbene-2-carboxylic acid
    • SureCN2291774
    • SCHEMBL1019981
    • (E)-2-stilbenecarboxylic acid
    • UNII-S601S8Z806
    • 2-Stilbenecarboxylic acid, trans-
    • NSC-143605
    • trans-2-Stilbenecarboxylic acid
    • (E)-2-(2-Phenylethenyl)benzoic acid
    • 2-Stilbenecarboxylic acid
    • 2-[(E)-2-Phenylethenyl]benzoic acid #
    • Q27288703
    • SCHEMBL2291774
    • 2-Styrylbenzoic acid
    • Benzoic acid, 2-((1E)-2-phenylethenyl)-
    • O11QCO6ESS
    • (E)-o-stilbenecarboxylic acid
    • NS00059769
    • AE-641/00133053
    • 60901-21-5
    • UNII-O11QCO6ESS
    • 5079-90-3
    • MGJDPQKVELOHMT-ZHACJKMWSA-N
    • AKOS005067401
    • o-Stilbenecarboxylic acid
    • S601S8Z806
    • 2-Stilbenecarboxylic acid, (E)-
    • Inchi: 1S/C15H12O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H,16,17)/b11-10+
    • Chiave InChI: MGJDPQKVELOHMT-ZHACJKMWSA-N
    • Sorrisi: OC(C1C=CC=CC=1/C=C/C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 224.08376
  • Massa monoisotopica: 224.083729621g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 277
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • PSA: 37.3
  • LogP: 3.55520
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti